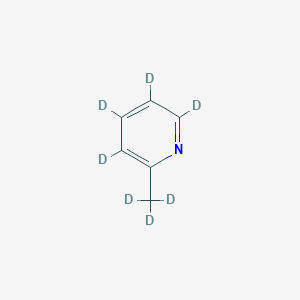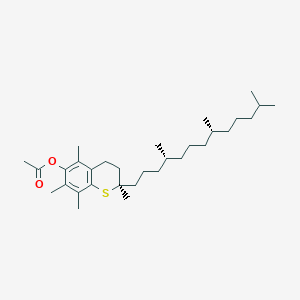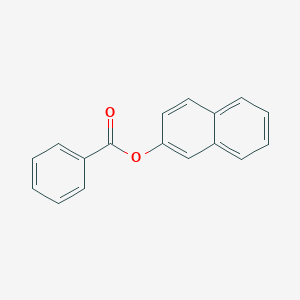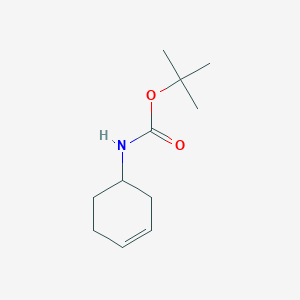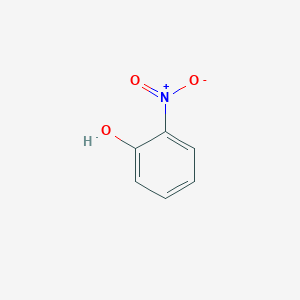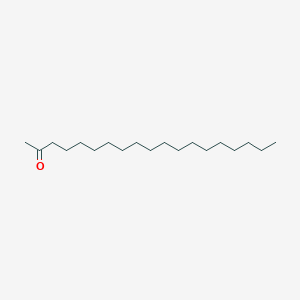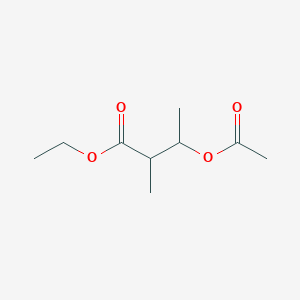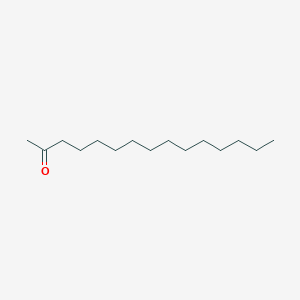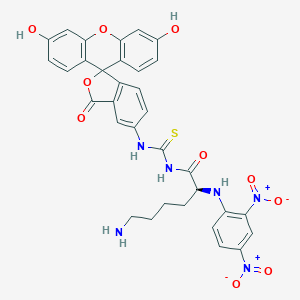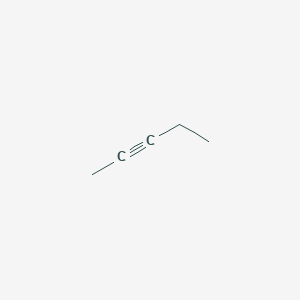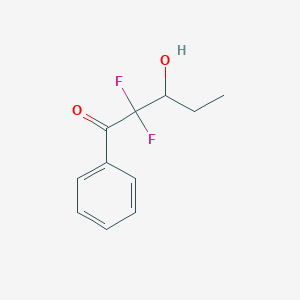
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one, also known as DHP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of chiral ketones, which are widely used in the synthesis of various pharmaceuticals and agrochemicals. DHP is a white crystalline powder that has a molecular weight of 220.21 g/mol and a melting point of 96-97°C.
Mecanismo De Acción
The exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has also been shown to modulate the activity of several ion channels, including the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Efectos Bioquímicos Y Fisiológicos
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has also been found to reduce the expression of COX-2, further supporting its anti-inflammatory activity. In addition, 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been shown to modulate the activity of several neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one in lab experiments is its high purity and stability. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is readily available in the market and can be easily synthesized in the laboratory. Additionally, the synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is highly efficient and yields high purity product, making it an ideal candidate for use in various biological assays. However, one of the limitations of using 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. One of the potential areas of research is the development of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one-based anticancer drugs. Several studies have shown that 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one exhibits potent activity against several cancer cell lines, making it a promising candidate for the development of novel anticancer agents. Another potential area of research is the investigation of the mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. Although the exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood, further research in this area may provide insights into the development of new drugs for the treatment of various diseases. Additionally, the potential use of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one in the treatment of neurological disorders, such as epilepsy and neuropathic pain, warrants further investigation.
Métodos De Síntesis
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one involves the reaction of 2,2-difluoro-1,3-dimethyl-1-phenylbutan-1-one with sodium borohydride in the presence of an acid catalyst. The reaction proceeds through a reduction process, resulting in the formation of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one as the final product. This method is highly efficient and yields high purity 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to possess several pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been found to exhibit potent activity against several cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Propiedades
Número CAS |
132365-90-3 |
|---|---|
Nombre del producto |
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one |
Fórmula molecular |
C11H12F2O2 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
2,2-difluoro-3-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |
Clave InChI |
VZWRLAHQOXBWJI-UHFFFAOYSA-N |
SMILES |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
SMILES canónico |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Sinónimos |
1-Pentanone, 2,2-difluoro-3-hydroxy-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



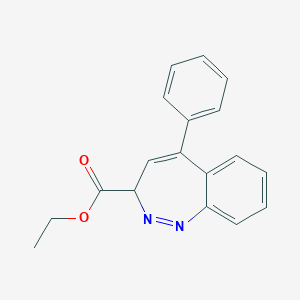
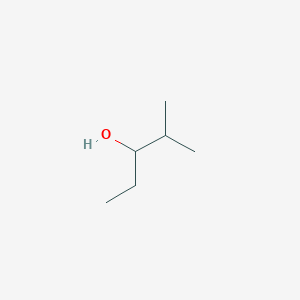
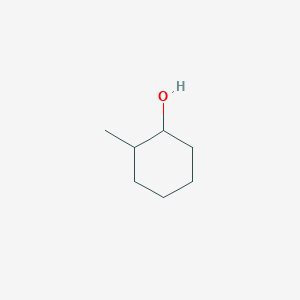
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
